

# Unambiguous Structure of 6-Bromophthalazin-1(2H)-one: A Comparative Crystallographic Validation

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## Compound of Interest

Compound Name: **6-Bromophthalazin-1(2H)-one**

Cat. No.: **B1279473**

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[City, State] – [Date] – In the quest for novel therapeutic agents, the precise structural elucidation of synthetic intermediates is paramount. This guide provides a comprehensive validation of the molecular structure of **6-Bromophthalazin-1(2H)-one**, a key building block in medicinal chemistry. Through a comparative analysis with the crystallographically confirmed structure of its parent compound, Phthalazin-1(2H)-one, this document offers researchers, scientists, and drug development professionals the critical data and protocols necessary for confident structural assignment and further molecular development.

The phthalazinone core is a prevalent scaffold in a multitude of biologically active compounds. The introduction of a bromine substituent at the 6-position significantly alters the molecule's electronic properties and provides a handle for further synthetic transformations. Therefore, unequivocal confirmation of its structure is essential. While a dedicated crystal structure for **6-Bromophthalazin-1(2H)-one** is not publicly available, this guide leverages the detailed X-ray crystallographic data of the unsubstituted Phthalazin-1(2H)-one (CSD refcode: 654943) as a benchmark for structural comparison.[1]

## Comparative Analysis of Crystallographic Data

The structural integrity of **6-Bromophthalazin-1(2H)-one** is inferred by comparing its expected molecular geometry with the experimentally determined parameters of Phthalazin-1(2H)-one.

The foundational bicyclic ring system is anticipated to remain largely unperturbed by the bromo substitution on the benzene ring. Key bond lengths and angles are presented in the table below, drawing a direct comparison with the known values from the crystal structure of Phthalazin-1(2H)-one.

Feature	Phthalazin-1(2H)-one (Experimental)	6-Bromophthalazin-1(2H)- one (Expected)
Molecular Formula	C <sub>8</sub> H <sub>6</sub> N <sub>2</sub> O	C <sub>8</sub> H <sub>5</sub> BrN <sub>2</sub> O
Molecular Weight	146.15 g/mol	225.04 g/mol
Crystal System	Monoclinic	Not Determined
Space Group	P2 <sub>1</sub> /c	Not Determined
N1-N2 Bond Length	1.375(2) Å	~1.37 Å
N2-C1 Bond Length	1.295(2) Å	~1.29 Å
C1-C8a Bond Length	1.481(2) Å	~1.48 Å
C=O Bond Length	1.233(2) Å	~1.23 Å
Benzene Ring Planarity	Planar	Planar

Data for Phthalazin-1(2H)-one sourced from the Cambridge Crystallographic Data Centre (CCDC).[\[1\]](#)

The addition of a bromine atom at the C6 position is predicted to have a minimal effect on the core phthalazinone geometry. The primary influence will be on the C-Br bond length and potential minor distortions in the benzene ring due to the steric bulk and electronic effects of the bromine atom.

## Experimental Protocols

### Synthesis and Crystallization of Phthalazin-1(2H)-one Derivatives

The following protocol outlines a general method for the synthesis and crystallization of phthalazinone derivatives, which can be adapted for **6-Bromophthalazin-1(2H)-one**.

### Synthesis:

- Starting Material: 3-Bromobenzoyl chloride and hydrazine hydrate.
- Reaction: The 3-Bromobenzoyl chloride is reacted with hydrazine hydrate in a suitable solvent such as ethanol or acetic acid.
- Cyclization: The resulting intermediate is heated under reflux to induce cyclization and formation of the phthalazinone ring.
- Purification: The crude product is purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the pure **6-Bromophthalazin-1(2H)-one**.

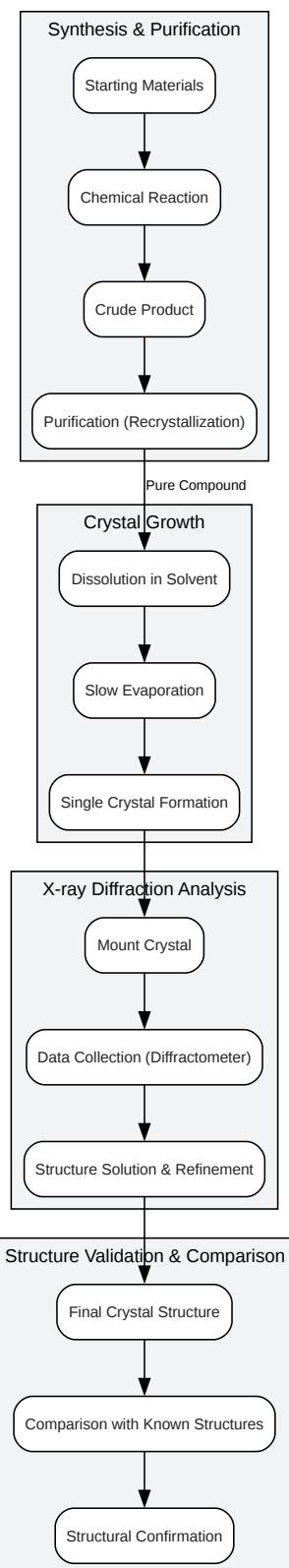
### Crystallization for X-ray Diffraction:

Single crystals suitable for X-ray crystallography can be grown using various techniques. A common method is slow evaporation:

- Solvent Selection: Dissolve the purified **6-Bromophthalazin-1(2H)-one** in a minimal amount of a suitable solvent (e.g., ethanol, methanol, or a mixture of solvents like dichloromethane/hexane) at a slightly elevated temperature to ensure complete dissolution.
- Slow Evaporation: The solution is filtered to remove any particulate matter and then left undisturbed in a loosely covered container at room temperature. The slow evaporation of the solvent will lead to the gradual formation of single crystals over several days.
- Crystal Harvesting: Once well-formed crystals are observed, they are carefully harvested from the mother liquor and mounted for X-ray diffraction analysis.

## Workflow for Crystallographic Validation

The process of validating a molecular structure using X-ray crystallography follows a well-defined workflow, from synthesis to final structure elucidation.



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## References

- 1. 1(2H)-Phthalazinone | C8H6N2O | CID 8394 - PubChem [pubchem.ncbi.nlm.nih.gov]
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